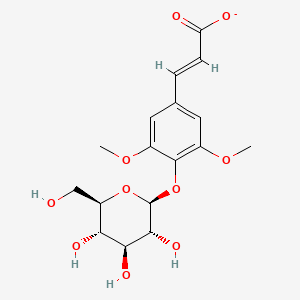
1-Sinapoyl-D-glucose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-O-beta-D-glucosyl-trans-sinapate is a monocarboxylic acid anion resulting from the deprotonation of the carboxy group of 4-O-beta-D-glucosyl-trans-sinapic acid. The major species at pH 7.3. It is a conjugate base of a 4-O-beta-D-glucosyl-trans-sinapic acid.
科学研究应用
Chemical Properties and Structure
1-Sinapoyl-D-glucose is characterized by the following properties:
- Molecular Formula : C17H22O10
- Molecular Weight : 386.3 g/mol
- IUPAC Name : [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate
This compound is formed through the esterification of trans-sinapic acid with β-D-glucose, playing a critical role as a plant metabolite and contributing to the phenylpropanoid pathway .
Applications in Plant Physiology
This compound is involved in various metabolic pathways in plants. Notably:
- Biosynthesis of Sinapoyl-L-Malate : Research indicates that this compound acts as a donor substrate for the enzyme sinapoyltransferase, facilitating the formation of sinapoyl-L-malate from L-malate. This enzymatic activity is crucial for the accumulation of phenolic compounds in plants, which are important for UV protection and defense against pathogens .
- Stress Response : Studies have shown that the levels of this compound can be influenced by environmental stressors such as drought and salinity. Its accumulation correlates with plant resilience mechanisms .
Pharmacological Applications
The pharmacological significance of this compound is primarily linked to its antioxidant properties:
- Antioxidant Activity : As a derivative of sinapic acid, it exhibits strong antioxidant activity, which can protect cells from oxidative damage. This property is beneficial in developing functional foods and nutraceuticals aimed at combating oxidative stress-related diseases .
- Potential Therapeutic Uses : Preliminary studies suggest that compounds related to this compound may have anti-inflammatory effects and could be explored for therapeutic applications in managing chronic diseases .
Food Science Applications
In food science, the implications of this compound are noteworthy:
- Natural Preservative : Due to its antioxidant properties, it can be utilized as a natural preservative in food products. The ability to inhibit lipid peroxidation makes it suitable for extending the shelf life of various food items .
- Flavor Enhancement : Its presence in certain plants contributes to flavor profiles, making it an interesting candidate for flavoring agents in the food industry .
Case Study 1: Enzymatic Activity in Red Radish
A study on red radish cotyledons highlighted that protein extracts could catalyze the formation of sinapoyl-L-malate using this compound as a substrate. The research found optimal enzymatic activity at pH 6.3 with significant implications for understanding phenolic metabolism during seedling development .
Case Study 2: Environmental Stress Response in Arabidopsis
Research conducted on Arabidopsis plants demonstrated that environmental stress impacts the expression levels of this compound. The study correlated increased levels of this compound with enhanced resistance to cold and drought stress, suggesting its role as a protective metabolite .
化学反应分析
Enzymatic Acyl Transfer Reactions
1-Sinapoyl-D-glucose undergoes acyltransferase-mediated reactions to form diverse metabolites:
Key mechanisms :
-
Acyltransferases utilize a conserved Ser-His-Asp catalytic triad to transfer the sinapoyl moiety .
-
Reactions proceed via nucleophilic attack on the ester carbonyl, forming an acyl-enzyme intermediate .
Reaction Kinetics and Specificity
-
Km values :
-
pH Optima :
Substrate specificity :
-
Absolute specificity for L-malate as acyl acceptor in Raphanus sativus enzyme
-
Regiospecific transfer to glucose C-2 hydroxyl in Lycopersicon pennellii system
Biological Context
This compound participates in metabolic pathways producing:
-
UV-protective compounds (e.g., sinapoyl malate)
-
Antimicrobial agents (e.g., glucose polyesters)
-
Structural components of plant cell walls
Pathway integration :
1 Sinapoyl D glucoseacyltransferase1 2 di O sinapoyl D glucose→complex phenolic esters
This reaction cascade demonstrates nature's precision in modifying secondary metabolites for ecological adaptations .
Inhibitors and Modulation
-
Diisopropyl fluorophosphate (DFP) inhibits acyltransferases by covalently modifying active-site serine
-
No activation by common cofactors (e.g., metal ions) observed
The enzymatic plasticity observed in these systems suggests evolutionary recruitment of proteolytic enzyme frameworks for biosynthetic purposes . These reactions underscore this compound's central role in plant chemical ecology and secondary metabolism.
属性
CAS 编号 |
29881-39-8 |
|---|---|
分子式 |
C17H21O10- |
分子量 |
385.3 g/mol |
IUPAC 名称 |
(E)-3-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate |
InChI |
InChI=1S/C17H22O10/c1-24-9-5-8(3-4-12(19)20)6-10(25-2)16(9)27-17-15(23)14(22)13(21)11(7-18)26-17/h3-6,11,13-15,17-18,21-23H,7H2,1-2H3,(H,19,20)/p-1/b4-3+/t11-,13-,14+,15-,17+/m1/s1 |
InChI 键 |
KKLWTTVTWMTNBP-KYXYLJOWSA-M |
SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C=CC(=O)[O-] |
手性 SMILES |
COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)/C=C/C(=O)[O-] |
规范 SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C=CC(=O)[O-] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















